molecular formula C13H21N B12505570 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12505570
M. Wt: 191.31 g/mol
InChI Key: NNDDTXLHLWURPU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine (CAS RN: BD02184085) is a substituted phenylalkylamine featuring a 2,5-dimethylphenyl group attached to a 2,2-dimethylpropan-1-amine backbone. Its hydrochloride salt (C₁₃H₂₂ClN, molecular weight 223.78) is marketed as a high-purity (≥95%) intermediate for pharmaceutical and chemical synthesis .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H21N/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8,12H,14H2,1-5H3

InChI Key

NNDDTXLHLWURPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)(C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce 1-(2,5-dimethylphenyl)ethan-1-one, followed by reductive amination to introduce the amine group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine

  • Structure : Two phenyl groups attached to an ethylamine chain (C₁₄H₁₅N, MW 197.28) .
  • Comparison : Unlike the target compound’s branched dimethylpropanamine group, this molecule has a linear ethylamine chain. The diphenyl substitution enhances lipophilicity, favoring membrane permeability, but reduces steric hindrance compared to 2,2-dimethylpropan-1-amine.
  • Applications : Widely used as a precursor for bioactive molecules and hybrid materials due to its stability and versatility .

N-Methylbiphenyl-2-amine

  • Structure : Biphenyl core with a methylamine substituent (C₁₃H₁₃N, MW 183.25) .

Piperazine Derivatives

1-(2,5-Dimethylphenyl)piperazine

  • Structure : Piperazine ring substituted with a 2,5-dimethylphenyl group (C₁₂H₁₈N₂, MW 190.28) .
  • Comparison : The piperazine ring confers conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid 2,2-dimethylpropanamine group. Piperazines are common in CNS drug design (e.g., antipsychotics), suggesting divergent pharmacological profiles compared to the target compound .

Heterocyclic Amines

1-(2,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride

  • Structure : Pyrazole ring substituted with a 2,5-dimethylphenyl group (C₁₁H₁₄ClN₃, MW 223.71) .
  • Comparison : The pyrazole heterocycle introduces nitrogen-based resonance and acidity (pKa ~4–6), whereas the target compound’s aliphatic amine (pKa ~10–11) remains basic under physiological conditions. This difference impacts solubility and target binding .

Sterically Bulky Amines

N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine

  • Structure : Naphthyl and diethylphenyl groups attached to a propan-2-amine (C₂₃H₂₈N, MW 318.48) .
  • Such features are advantageous in prolonged-action drug candidates .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Aromatic Substitution Amine Structure Key Applications Reference
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine HCl C₁₃H₂₂ClN 223.78 2,5-Dimethylphenyl Branched aliphatic Pharmaceutical intermediate
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Diphenyl Linear aliphatic Organic synthesis
1-(2,5-Dimethylphenyl)piperazine C₁₂H₁₈N₂ 190.28 2,5-Dimethylphenyl Cyclic (piperazine) CNS drug candidates
N-Methylbiphenyl-2-amine C₁₃H₁₃N 183.25 Biphenyl Methyl-substituted Reductive amination studies
N-((3,5-Diethylphenyl)(naphthyl)methyl)propan-2-amine C₂₃H₂₈N 318.48 Diethylphenyl, naphthyl Branched aliphatic Steric hindrance models

Research Findings and Implications

  • Synthetic Methods : Reductive amination (as in N-Methylbiphenyl-2-amine synthesis ) and TiCl4-mediated reactions (e.g., ) are viable for analogous amines. The target compound’s synthesis likely employs similar protocols.
  • Steric Effects : The 2,2-dimethylpropanamine group in the target compound may hinder enzymatic degradation, enhancing metabolic stability compared to linear-chain analogs .
  • Pharmacological Potential: Piperazine derivatives ( ) and bulky amines ( ) highlight the importance of structural rigidity and substituent bulk in CNS penetration, suggesting the target compound could be optimized for similar applications.

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